Cas no 859111-99-2 (8-({4-(2H-1,3-benzodioxol-5-yl)methylpiperazin-1-yl}methyl)-2H,6H-1,3dioxolo4,5-gchromen-6-one)

8-({4-(2H-1,3-benzodioxol-5-yl)methylpiperazin-1-yl}methyl)-2H,6H-1,3dioxolo4,5-gchromen-6-one structure
859111-99-2 structure
Product Name:8-({4-(2H-1,3-benzodioxol-5-yl)methylpiperazin-1-yl}methyl)-2H,6H-1,3dioxolo4,5-gchromen-6-one
CAS No:859111-99-2
MF:C23H22N2O6
MW:422.430586338043
CID:5421038
Update Time:2025-09-23

8-({4-(2H-1,3-benzodioxol-5-yl)methylpiperazin-1-yl}methyl)-2H,6H-1,3dioxolo4,5-gchromen-6-one Chemical and Physical Properties

Names and Identifiers

    • 8-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-[1,3]dioxolo[4,5-g]chromen-6-one
    • 6H-1,3-Dioxolo[4,5-g][1]benzopyran-6-one, 8-[[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl]-
    • 8-({4-(2H-1,3-benzodioxol-5-yl)methylpiperazin-1-yl}methyl)-2H,6H-1,3dioxolo4,5-gchromen-6-one
    • Inchi: 1S/C23H22N2O6/c26-23-8-16(17-9-21-22(30-14-29-21)10-19(17)31-23)12-25-5-3-24(4-6-25)11-15-1-2-18-20(7-15)28-13-27-18/h1-2,7-10H,3-6,11-14H2
    • InChI Key: QHZJHGOMXHBMGF-UHFFFAOYSA-N
    • SMILES: C1(=O)OC2=CC3OCOC=3C=C2C(CN2CCN(CC3=CC=C4OCOC4=C3)CC2)=C1

8-({4-(2H-1,3-benzodioxol-5-yl)methylpiperazin-1-yl}methyl)-2H,6H-1,3dioxolo4,5-gchromen-6-one Pricemore >>

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Additional information on 8-({4-(2H-1,3-benzodioxol-5-yl)methylpiperazin-1-yl}methyl)-2H,6H-1,3dioxolo4,5-gchromen-6-one

Comprehensive Analysis of 8-({4-(2H-1,3-benzodioxol-5-yl)methylpiperazin-1-yl}methyl)-2H,6H-1,3dioxolo4,5-gchromen-6-one (CAS No. 859111-99-2)

The compound 8-({4-(2H-1,3-benzodioxol-5-yl)methylpiperazin-1-yl}methyl)-2H,6H-1,3dioxolo4,5-gchromen-6-one, identified by its CAS No. 859111-99-2, is a structurally complex molecule that has garnered significant interest in the fields of medicinal chemistry and pharmacology. Its unique benzodioxole and chromenone moieties make it a promising candidate for various therapeutic applications, particularly in the realm of neuropharmacology and cancer research. Researchers are increasingly focusing on its potential as a multi-target ligand, which could address complex diseases like neurodegenerative disorders and certain types of cancers.

One of the most intriguing aspects of this compound is its piperazine derivative structure, which is known for its versatility in drug design. The presence of the methylpiperazine group enhances its bioavailability and binding affinity to various receptors, including serotonin and dopamine receptors. This has led to speculation about its potential use in treating mood disorders or as an adjunct therapy in cognitive enhancement. Recent studies have also explored its anti-inflammatory properties, which could be leveraged in conditions like rheumatoid arthritis or chronic pain management.

In the context of cancer research, 8-({4-(2H-1,3-benzodioxol-5-yl)methylpiperazin-1-yl}methyl)-2H,6H-1,3dioxolo4,5-gchromen-6-one has shown promise due to its ability to modulate cell cycle progression and induce apoptosis in certain cancer cell lines. Its chromenone core is particularly noteworthy, as similar structures have been linked to anti-angiogenic effects, which could inhibit tumor growth. These findings align with the growing demand for targeted therapies that minimize side effects compared to traditional chemotherapy.

The synthesis of this compound involves a series of multi-step reactions, including the functionalization of the benzodioxole ring and the introduction of the piperazine moiety. Advanced techniques like NMR spectroscopy and mass spectrometry are critical for characterizing its purity and structural integrity. Given the complexity of its synthesis, researchers are also investigating green chemistry approaches to optimize yield and reduce environmental impact—a topic of high relevance in modern pharmaceutical development.

From a pharmacokinetic perspective, preliminary data suggest that this compound exhibits favorable metabolic stability and blood-brain barrier penetration, making it a viable candidate for central nervous system (CNS) applications. However, further in vivo studies are needed to fully understand its safety profile and efficacy. The rise of computational drug design tools has accelerated this process, enabling researchers to predict interactions with biological targets more efficiently.

As the scientific community continues to explore the potential of 8-({4-(2H-1,3-benzodioxol-5-yl)methylpiperazin-1-yl}methyl)-2H,6H-1,3dioxolo4,5-gchromen-6-one, its relevance to personalized medicine cannot be overlooked. With advancements in genomics and biomarker discovery, this compound could be tailored to individual patient needs, addressing the growing demand for precision therapeutics. Its multifaceted properties position it as a compelling subject for future research, particularly in the era of AI-driven drug discovery.

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